molecular formula C6H10N4OS B13206422 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide

4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B13206422
M. Wt: 186.24 g/mol
InChI Key: MHGREBNHMVKHHE-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic compound that contains a thiadiazole ringThis compound, in particular, has garnered interest due to its potential antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various reagents. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)butanamide stands out due to its unique combination of antimicrobial, anticancer, and antioxidant activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C6H10N4OS/c7-4(11)2-1-3-5-9-10-6(8)12-5/h1-3H2,(H2,7,11)(H2,8,10)

InChI Key

MHGREBNHMVKHHE-UHFFFAOYSA-N

Canonical SMILES

C(CC1=NN=C(S1)N)CC(=O)N

Origin of Product

United States

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